5-(p-Hydroxybenzyl)-uracil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

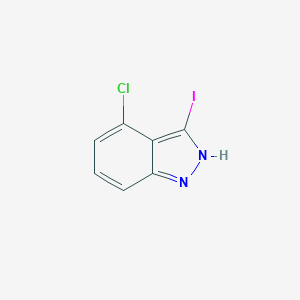

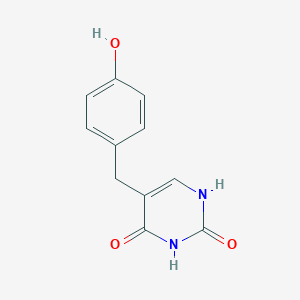

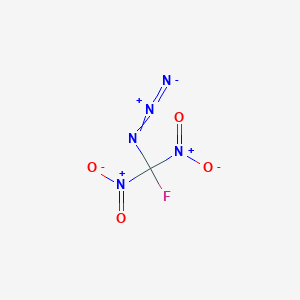

5-(p-Hydroxybenzyl)-uracil is a derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The compound is characterized by a hydroxybenzyl group attached to the 5th position of the uracil ring. This modification can potentially influence the biological activity and chemical properties of the molecule, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Synthesis Analysis

The synthesis of 5-(p-Hydroxybenzyl)-uracil derivatives has been explored through various methods. One approach involves the condensation of 5-hydroxymethyluracil with phenols in the presence of CF3COOH, although this method shows limited reactivity with aromatic compounds that lack electron-donor substituents . Another method for synthesizing related compounds, such as 5-benzyl-1-(2-hydroxyethoxymethyl)uracil (BAU), involves the coupling of bis(trimethylsilyl) derivative of 5-benzyl uracil with 2-acetoxyethoxymethyl bromide . Additionally, regioselective synthesis techniques have been developed to create 5- and 6-aryluracil bases, with benzyl-protected uracils being a practical choice for stability during arylation .

Molecular Structure Analysis

The molecular structure of 5-(p-Hydroxybenzyl)-uracil and its derivatives is crucial for their potential biological activity. High-level Density Functional Theory (DFT) calculations have shown that 5-substituted uracils can form tetramer structures with stacking energies similar to those of purine-based structures . This suggests that 5-(p-Hydroxybenzyl)-uracil could participate in the formation of quadruplex structures or mixed tetrads, which are important in various biological processes.

Chemical Reactions Analysis

The chemical reactivity of 5-(p-Hydroxybenzyl)-uracil derivatives is influenced by the presence of the hydroxybenzyl group. For instance, the hydroxymethyl group of 5-hydroxymethyluracil can react with dihydrofuran or dihydropyran in the presence of acid catalysts to form biologically interesting compounds that are models for naturally occurring 5-O-glycoside derivatives of 5-hydroxymethylcytosine . These reactions highlight the potential of 5-(p-Hydroxybenzyl)-uracil derivatives to serve as building blocks for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(p-Hydroxybenzyl)-uracil derivatives are influenced by the substituents on the uracil ring. For example, the introduction of a hydroxybenzyl group can increase the hydrophilicity of the molecule, which may affect its solubility and interaction with biological targets . The potency of these compounds as inhibitors of uridine phosphorylase, an enzyme involved in the pyrimidine salvage pathway, has been demonstrated with K_i values indicating strong inhibition . This property is particularly relevant for the development of chemotherapeutic agents.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-9-3-1-7(2-4-9)5-8-6-12-11(16)13-10(8)15/h1-4,6,14H,5H2,(H2,12,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFIUTNZUFHGGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CNC(=O)NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309993 |

Source

|

| Record name | 5-(p-Hydroxybenzyl)-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(p-Hydroxybenzyl)-uracil | |

CAS RN |

17187-50-7 |

Source

|

| Record name | Uracil, 5-(p-hydroxybenzyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(p-Hydroxybenzyl)-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)

![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)

amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)

![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)

![4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol](/img/structure/B106421.png)